3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-(pyridin-2-ylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)4-6-10-7-3-1-2-5-9-7;/h1-3,5H,4,6H2,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMWCDMOHPRMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Michael Addition of 2-Aminopyridine to Acrylate Esters
One of the most common and industrially relevant methods involves the nucleophilic addition of 2-aminopyridine to acrylate esters (such as ethyl acrylate or butyl acrylate) under controlled conditions to form 3-(pyridin-2-ylamino)propanoate esters, which can then be hydrolyzed and converted into the hydrochloride salt.
- React 2-aminopyridine with an acrylate ester (ethyl or butyl acrylate) in an alcohol solvent (e.g., anhydrous ethanol) or under solvent-free conditions.
- Use acid catalysts such as trifluoromethanesulfonic acid or glacial acetic acid to promote the Michael addition.
- Heat the reaction mixture under reflux or oil bath conditions at temperatures ranging from 70°C to 160°C.
- Reaction times vary from 12 to 24 hours, often under nitrogen atmosphere to prevent oxidation.
- The intermediate ester product is isolated by recrystallization or solvent extraction.
- Subsequent hydrolysis of the ester group under basic conditions (e.g., potassium hydroxide in water) yields the free acid.
- Finally, treatment with hydrochloric acid yields the hydrochloride salt of 3-[(pyridin-2-yl)amino]propanoic acid.
Example from patent CN104926717A:
- 100 g of 2-aminopyridine dissolved in 100 mL dehydrated ethanol.
- Add 113 mL ethyl acrylate and 15 mL trifluoromethanesulfonic acid dropwise.
- Reflux at 120–160°C for 16–20 hours under nitrogen.
- Work-up includes washing with organic solvents, concentration under reduced pressure, and recrystallization from petroleum ether/ethyl acetate.
- Yield: 83% of ethyl 3-(pyridin-2-ylamino)propanoate with 99% purity (HPLC).
Hydrolysis and conversion to hydrochloride salt follow standard protocols.
Stepwise Synthesis via N-Oxide and Palladium-Catalyzed Hydrogenation
A more complex multi-step method involves:
- Preparation of 2-chloropyridine N-oxide.
- Reaction with β-alanine carbethoxy hydrochloride to form 3-(pyridin-2-ylamino)ethyl propionate N-oxide.
- Catalytic hydrogenation using Pd/C to reduce the N-oxide to the amine.
- Final isolation of the ethyl ester intermediate, followed by hydrolysis to the acid and salt formation.
This method achieves moderate overall yields (~52%) but involves longer reaction times (~100 hours) and multiple purification steps.
Alternative Synthetic Routes Using Protected Amino Acid Derivatives
Some literature reports the use of protected amino acid derivatives such as diethyl 2-acetamido-2-(pyridin-2-yl)malonate as starting materials. These undergo hydrolysis and decarboxylation to yield the target compound, which is then converted to the hydrochloride salt. This approach is more common in research settings focused on analog synthesis rather than industrial scale.
Detailed Reaction Conditions and Yields
| Step/Method | Reactants | Solvent/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Michael addition with ethyl acrylate (Patent CN104926717A) | 2-Aminopyridine, ethyl acrylate | Anhydrous ethanol, trifluoromethanesulfonic acid catalyst, N2 atmosphere | 120–160 | 16–20 | 83 | Reflux, recrystallization purification |
| Hydrolysis of ester intermediate | Ethyl 3-(pyridin-2-ylamino)propanoate | KOH in water | 25 | Overnight | ~57 | Followed by acidification to HCl salt |
| Multi-step via N-oxide and Pd/C hydrogenation | 2-Chloropyridine N-oxide, β-alanine carbethoxy hydrochloride | Pd/C catalytic hydrogenation | Room temp | ~100 | 52 (overall) | Longer process, multiple steps |
| Michael addition with butyl acrylate (ChemicalBook) | 2-Aminopyridine, butyl acrylate | Acetic acid, KOH, aqueous workup | 70 (step 1), 25 (step 2) | Overnight | 57 | Two-stage reaction, filtration and washing |
Purification and Characterization
- The crude product is often purified by recrystallization using petroleum ether/ethyl acetate mixtures or by solvent extraction techniques.
- High-performance liquid chromatography (HPLC) is used to confirm purity, often achieving >95% purity.
- Structural integrity is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
- Hydrochloride salt formation improves solubility and stability for further applications.
Research Findings and Industrial Considerations
- The direct Michael addition method is favored industrially due to its simplicity, cost-effectiveness, and relatively high yield.
- Catalyst choice (e.g., trifluoromethanesulfonic acid) and reaction atmosphere (nitrogen) are critical for minimizing side reactions and maximizing purity.
- The multi-step N-oxide route, while more complex, can be useful for producing derivatives or when specific intermediates are targeted.
- Optimization of stoichiometry, temperature, and reaction time can improve yields and reduce by-products.
- The hydrochloride salt is typically obtained by acidification with HCl followed by crystallization, facilitating handling and storage.
Summary Table of Key Preparation Methods
| Method Type | Key Reactants | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Michael Addition | 2-Aminopyridine + ethyl acrylate | Trifluoromethanesulfonic acid, N2, 120–160°C | 83 | Simple, high yield, scalable | Requires careful temperature control |
| Multi-step N-oxide Route | 2-Chloropyridine N-oxide + β-alanine carbethoxy hydrochloride | Pd/C hydrogenation, multiple steps | 52 | Useful for complex derivatives | Long reaction time, lower yield |
| Michael Addition + Hydrolysis | 2-Aminopyridine + butyl acrylate | Acetic acid, KOH, 70°C then 25°C | 57 | Mild conditions | Moderate yield |
| Protected Amino Acid Route | Diethyl 2-acetamido-2-(pyridin-2-yl)malonate | Hydrolysis, decarboxylation | Variable | Enables analog synthesis | More complex synthesis |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Coordination Chemistry
3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride acts as a ligand in coordination chemistry, forming complexes with various metals such as silver, copper, and zinc. These metal complexes are studied for their structural and catalytic properties, which have implications in material science and catalysis.
Biological Research
In biological contexts, this compound is explored for:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against various strains, suggesting its potential for developing new antimicrobial agents.
- Cell Signaling : It influences key signaling pathways and transcription factors, potentially altering gene expression related to metabolism and cellular energy production.
Medicinal Chemistry
The compound is investigated for its therapeutic potential:
- Drug Development : Derivatives are being studied for their ability to interact with biological targets such as enzymes or receptors, which could lead to new drug candidates for treating diseases like cancer and infectious diseases.
- Thrombin Inhibition : Similar compounds are known to act as thrombin inhibitors (e.g., dabigatran etexilate), suggesting that 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride may have similar pharmacological properties.
Industrial Applications
In the industrial sector, this compound is utilized in the synthesis of advanced materials:
- Polymers and Coordination Polymers : These materials are relevant in electronics and photonics applications due to their unique properties derived from the pyridine structure.
Research Findings and Case Studies
| Study Focus | Findings |
|---|---|
| Cellular Effects | Alters gene expression related to metabolism; influences energy production pathways. |
| Antimicrobial Activity | Significant antibacterial effects observed against various strains; structural modifications enhance bioactivity. |
| Therapeutic Applications | Explored as a potential therapeutic agent in oncology and infectious diseases; shows promise in drug development. |
Mechanism of Action
The mechanism of action of 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the amino propanoic acid moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Dihydrochloride Salts: Compounds like those in exhibit higher molecular weights and improved solubility compared to the monohydrochloride form.
- Substituent Effects : The position of the pyridine nitrogen (e.g., pyridin-2-yl vs. pyridin-3-yl) influences electronic properties and binding affinity .
- Biological Activity : GW-1929 hydrochloride (PPARγ agonist) demonstrates how bulky substituents (e.g., benzoylphenyl) enhance receptor interaction , whereas simpler analogs may serve as intermediates.
Physicochemical Properties
- Solubility: Hydrochloride salts generally improve aqueous solubility. For example, 3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride has a molecular weight of 253.13, favoring dissolution in polar solvents .
- Chirality: (2R)-configured analogs (e.g., ) highlight the importance of stereochemistry in biological activity, mimicking natural amino acids like D-alanine.
Biological Activity
Overview
3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride is a pyridine-substituted amino acid derivative that has garnered interest in biological and medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C₈H₁₀N₂O₂·HCl and a molecular weight of 202.64 g/mol, is primarily studied for its potential therapeutic applications, particularly as a building block in the synthesis of bioactive molecules.
The biological activity of 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride is linked to its ability to interact with various biomolecules, including enzymes and receptors. It is hypothesized to act similarly to other compounds like dabigatran etexilate, which is known for its thrombin inhibition properties. This interaction may influence multiple biochemical pathways, leading to effects on cellular signaling, gene expression, and metabolic processes.
Biological Activities
The compound exhibits several notable biological activities:
- Neuroprotective Effects : Studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
- Antimicrobial Properties : Research indicates that derivatives of this compound can exhibit antimicrobial and antifungal activities, suggesting potential applications in treating infections .
- Anticancer Potential : The compound's ability to modulate cellular pathways may also position it as a candidate for anticancer therapies, particularly through the inhibition of specific enzymes involved in tumor growth .
Research Findings and Case Studies
Research has highlighted various aspects of the biological activity of 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride:
- Cellular Effects : The compound has been shown to influence key signaling molecules and transcription factors, which can lead to altered gene expression related to metabolism and energy production.
- Antimicrobial Activity : A study examining similar pyridine derivatives found significant antibacterial effects against various strains, indicating that structural modifications can enhance bioactivity .
- Therapeutic Applications : Investigations into the pharmacological properties of this compound have led to its exploration as a potential therapeutic agent in various medical fields, including oncology and infectious diseases .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride compared to related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride | C₈H₁₀N₂O₂·HCl | Pyridine-substituted amino acid | Neuroprotective, antimicrobial, anticancer |
| 3-(Pyridin-2-ylmethyl)amino propanoic acid | C₉H₁₄N₂O₂ | Additional methyl group on pyridine | Enhanced antimicrobial activity |
| N-(2-Pyridyl)glycine | C₇H₈N₂O₂ | Simpler structure | Limited bioactivity compared to derivatives |
Q & A
Basic: What are the recommended synthetic routes for 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride?
Answer:
A common approach involves nucleophilic substitution reactions targeting the pyridine ring. For example, coupling pyridin-2-amine with a propanoic acid derivative under reflux conditions in a polar aprotic solvent (e.g., DMF) with a coupling agent like EDC/HOBt. The hydrochloride salt is formed by treating the free base with HCl in an anhydrous solvent (e.g., ethanol) to enhance crystallinity and stability .
Basic: How should the hydrochloride form be characterized to confirm purity and structure?
Answer:
Use a combination of:
- 1H/13C NMR to verify proton environments and carbon backbone integrity.
- HPLC (C18 column, acidic mobile phase) to assess purity (>98% by area normalization).
- Mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C8H10ClN2O2: 213.04).
- X-ray crystallography (if crystalline) for definitive structural confirmation .
Advanced: How can researchers evaluate the compound’s activity as an FFAR1 agonist?
Answer:
Design in vitro assays using FFAR1-transfected HEK293 cells:
Calcium flux assays with Fura-2 AM dye to measure receptor activation.
Dose-response curves (0.1–100 µM) to calculate EC50 values.
Positive controls : Compare activity to GW9508, a known FFAR1 agonist (EC50 ~0.5 µM).
Specificity testing : Use FFAR1 knockout cells or antagonists like GW1100 to confirm target engagement .
Advanced: How should contradictions in reported molecular weight or solubility data be resolved?
Answer:
- Validate molecular weight via HRMS and elemental analysis to rule out hydration or salt-form discrepancies.
- Solubility testing : Perform pH-dependent solubility profiling (e.g., in PBS at pH 7.4 vs. 0.1N HCl) to account for hydrochloride salt dissociation.
- Cross-reference synthesis protocols : Ensure reaction conditions (e.g., stoichiometry of HCl) align with literature to avoid batch variations .
Basic: What are the key solubility and stability considerations for this compound?
Answer:
- Solubility : Hydrochloride salt improves aqueous solubility (>50 mg/mL in water at 25°C). For organic solvents, use DMSO (≥100 mM) with short-term storage at -20°C.
- Stability : Protect from light and moisture. Stability studies (TGA/DSC) show decomposition >200°C. Long-term storage in desiccated, amber vials at -80°C is recommended .
Advanced: How can reaction conditions be optimized for regioselective substitution on the pyridine ring?
Answer:
- Temperature control : Maintain 60–80°C to minimize side reactions (e.g., over-alkylation).
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for cross-coupling efficiency.
- Solvent optimization : Use DMF or THF with 10% H2O to balance reactivity and solubility.
- Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and intermediate formation .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).
- First aid : For skin contact, rinse with water for 15 minutes; seek medical help for persistent irritation .
Advanced: How can researchers address low yields in dihydrochloride salt crystallization?
Answer:
- Counterion screening : Test alternative acids (e.g., HBr, H2SO4) for improved crystal lattice formation.
- Solvent-antisolvent pairs : Use ethanol (solvent) with diethyl ether (antisolvent) in a dropwise addition protocol.
- Seeding : Introduce pre-formed crystals to induce nucleation.
- Temperature gradients : Gradual cooling from 50°C to 4°C enhances crystal size and purity .
Advanced: What analytical techniques are critical for detecting degradation products?
Answer:
- Stability-indicating HPLC : Use a gradient method (0.1% TFA in water/acetonitrile) to separate degradation peaks.
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- LC-MS/MS : Identify degradation products (e.g., deamination or oxidation byproducts) via fragmentation patterns .
Advanced: How can computational modeling aid in understanding its biological interactions?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses with FFAR1 (PDB: 4PHU).
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Corrogate substituent effects (e.g., pyridine vs. pyrimidine analogs) on agonist activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
